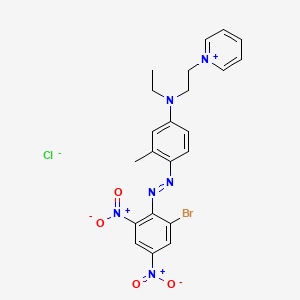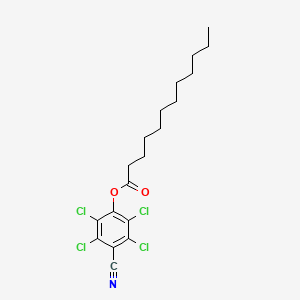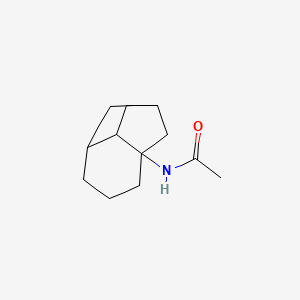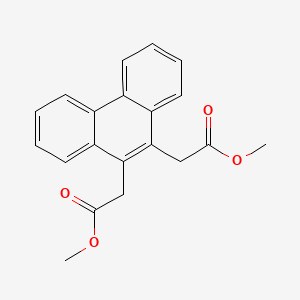
Dimethyl (1-formylpiperidin-2-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (1-formylpiperidin-2-yl)propanedioate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1-formylpiperidin-2-yl)propanedioate typically involves the reaction of piperidine derivatives with formylating agents and esterification processes. One common method includes the reaction of 2-piperidone with formic acid and methanol under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (1-formylpiperidin-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Dimethyl (1-formylpiperidin-2-yl)propanedioate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl (1-formylpiperidin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The piperidine ring structure allows the compound to interact with biological macromolecules, potentially modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: Another ester of malonic acid, used in similar synthetic applications.
N-Formylpiperidine: A related compound with a formyl group attached to the piperidine ring.
Piperidine derivatives: Various substituted piperidines with different functional groups.
Uniqueness
Dimethyl (1-formylpiperidin-2-yl)propanedioate is unique due to its specific combination of a formyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
71602-43-2 |
|---|---|
Formule moléculaire |
C11H17NO5 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
dimethyl 2-(1-formylpiperidin-2-yl)propanedioate |
InChI |
InChI=1S/C11H17NO5/c1-16-10(14)9(11(15)17-2)8-5-3-4-6-12(8)7-13/h7-9H,3-6H2,1-2H3 |
Clé InChI |
ZHEWUCDZUVCTMK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1CCCCN1C=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)

![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)










